2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a thiophene ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the chlorophenyl group, and the construction of the thiophene ring. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Aromatic Substitution: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Thiophene Synthesis: Construction of the thiophene ring using methods like the Paal-Knorr synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biological Research: As a probe or tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(4-fluorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
- 2-({[2-(4-bromophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
The uniqueness of 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3S/c1-13-14(2)31-24(21(13)23(29)26-19-6-4-5-7-20(19)30-3)27-22(28)18-12-17(18)15-8-10-16(25)11-9-15/h4-11,17-18H,12H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSPGPIHDOJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CC3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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